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molecular formula C4H4ClN3 B018116 4-Amino-6-chloropyrimidine CAS No. 5305-59-9

4-Amino-6-chloropyrimidine

Cat. No. B018116
M. Wt: 129.55 g/mol
InChI Key: DUKKRSPKJMHASP-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

A mixture of 6-chloropyrimidin-4-amine (0.324 g, 2.5 mmol), 3-chlorophenylboronic acid (0.489 g, 3.13 mmol), Na2CO3 (0.795 g, 7.50 mmol) and bis(triphenylphosphine)palladium(II)chloride (0.035 g, 0.050 mmol) was suspended in a mixture of DME/EtOH/wate (15:2:3 mL). The mixture was heated in the microwave synthesizer at 125° C. for 20 min and concentrated. The residue was purified by silica gel chromatography (30-70% ethyl acetate in hexanes) to afford: 6-(3-chlorophenyl)pyrimidin-4-amine (0.47 g, 2.286 mmol, 91% yield) as a yellow solid. LCMS R.T.=1.45; [M+2H]+=208.05.
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.489 g
Type
reactant
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
0.035 g
Type
catalyst
Reaction Step One
Name
DME EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[Cl:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][CH:15]=1.C([O-])([O-])=O.[Na+].[Na+]>COCCOC.CCO.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[Cl:9][C:10]1[CH:15]=[C:14]([C:2]2[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=2)[CH:13]=[CH:12][CH:11]=1 |f:2.3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0.324 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)N
Name
Quantity
0.489 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)B(O)O
Name
Quantity
0.795 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
0.035 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Two
Name
DME EtOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC.CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (30-70% ethyl acetate in hexanes)
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=CC(=NC=N1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.286 mmol
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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